1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(2-methylphenoxy)ethan-1-one
Description
The compound 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(2-methylphenoxy)ethan-1-one (CAS: 2176069-28-4) features a bicyclic 8-azabicyclo[3.2.1]octane core modified with a cyclopropylidene group at the 3-position and a 2-methylphenoxy-acetyl substituent at the 8-position. It is commercially available for research use, with pricing ranging from $57.0 (2 μmol) to $140.0 (40 mg) .
Properties
IUPAC Name |
1-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-methylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-13-4-2-3-5-18(13)22-12-19(21)20-16-8-9-17(20)11-15(10-16)14-6-7-14/h2-5,16-17H,6-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJALFKBJKICVDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2C3CCC2CC(=C4CC4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is related to the family of tropane alkaloids . The 8-azabicyclo[3.2.1]octane scaffold, which is a central part of this compound, is a core structure in tropane alkaloids. These alkaloids are known for their wide array of interesting biological activities.
Mode of Action
It’s known that tropane alkaloids, which share a similar core structure, interact with their targets in a variety of ways, leading to a range of biological activities.
Biochemical Pathways
The compound is likely involved in the biochemical pathways associated with tropane alkaloids due to its structural similarity. These pathways can have a variety of downstream effects, depending on the specific biological activity of the compound.
Result of Action
Compounds with a similar structure have been shown to exhibit good nematicidal activities, suggesting that this compound may have similar effects.
Biological Activity
The compound 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(2-methylphenoxy)ethan-1-one is a member of the 8-azabicyclo[3.2.1]octane family, which is known for its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure with a nitrogen atom in its core, characteristic of tropane alkaloids. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The unique arrangement of functional groups significantly influences its biological activity.
Biological Activity Overview
Research indicates that compounds containing the 8-azabicyclo[3.2.1]octane scaffold exhibit a range of biological activities, including:
- Analgesic Effects : Some derivatives have shown potential in pain relief.
- Anticholinergic Activity : These compounds can influence neurotransmitter systems, particularly acetylcholine pathways.
- Nematicidal Properties : Certain analogs have demonstrated effectiveness against nematodes, suggesting agricultural applications.
The biological activity of this compound is largely attributed to its interaction with various biological targets:
- Receptor Binding : The compound may bind to specific receptors in the central nervous system, influencing neurotransmission.
- Enzyme Inhibition : It may inhibit enzymes involved in neurotransmitter breakdown or synthesis, affecting overall neurotransmitter levels.
- Cellular Pathways : The compound could modulate cellular signaling pathways, leading to various physiological effects.
Case Study 1: Analgesic Activity
A study evaluated the analgesic properties of similar compounds within the 8-azabicyclo[3.2.1]octane class. Results indicated that certain derivatives exhibited significant pain relief in animal models, with mechanisms likely involving opioid receptor modulation.
Case Study 2: Anticholinergic Effects
Research focused on the anticholinergic properties of this compound revealed that it could effectively block acetylcholine receptors in vitro, suggesting potential applications in treating conditions like overactive bladder or motion sickness.
Case Study 3: Nematicidal Activity
In agricultural studies, related compounds were tested for their effectiveness against root-knot nematodes (Meloidogyne incognita). Results showed a high inhibition rate (up to 84% at specific concentrations), indicating potential use in crop protection.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| 8-Azabicyclo[3.2.1]octane | Structure | Analgesic | Basic bicyclic structure |
| 8-(4-Chlorobenzoyl)-3-cyclopropylidene | Structure | Anticholinergic | Contains chlorobenzoyl group |
| 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one | Structure | Nematicidal | Benzyl substitution enhances activity |
Comparison with Similar Compounds
Structural Analogues of 8-Azabicyclo[3.2.1]octane Derivatives
The 8-azabicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry due to its conformational rigidity and ability to mimic tropane alkaloids. Below is a comparative analysis of key analogues:
Key Comparative Insights
The 2-methylphenoxy group contributes to lipophilicity, which may improve membrane permeability but reduce aqueous solubility . In contrast, 1-[3-(2-hydroxyethyl)-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one () incorporates a hydroxyethyl group, significantly improving solubility compared to purely hydrophobic substituents .
Synthetic Methodologies Palladium-catalyzed aminocarbonylation () and hydrogenation with Pd/C () are common for functionalizing the bicyclo core.
The target compound’s 2-methylphenoxy group may similarly interact with aromatic binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
